tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 942190-60-5 . It has a molecular weight of 284.43 . The compound is stored in dry conditions at 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C13H24N2O3Si/c1-12(2,3)17-11(16)15-8-7-13(9-14,10-15)18-19(4,5)6/h7-8,10H2,1-6H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 284.43 . It is a liquid in its physical form . The compound is stored in dry conditions at 2-8°C .Scientific Research Applications
Enantioselective Synthesis
A notable application of tert-Butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate is in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This process involves a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess through a five-step, chromatography-free synthesis. The methodology is applicable to both electronically neutral and rich substituted phenyl substrates, illustrating the compound's versatility in synthesizing chiral pyrrolidines (Chung et al., 2005).
Synthesis of Macrocyclic Tyk2 Inhibitors
Another significant application is the compound's utility in the synthesis of novel macrocyclic Tyk2 inhibitors. By employing tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, researchers have developed a potent and selective macrocyclic Tyk2 inhibitor. This showcases the compound's role in advancing medicinal chemistry, particularly in the development of new therapeutic agents (Sasaki et al., 2020).
Generation and Trapping Reactions
The compound is also involved in the generation and trapping reactions of highly reactive intermediates. For instance, it has been used to generate a highly strained and reactive five-membered cyclic cumulene, which was then successfully trapped with various substrates. This application underlines the compound's importance in synthetic organic chemistry, enabling the study of reactive intermediates and the synthesis of complex molecular structures (Liu et al., 1999).
Supramolecular Arrangement Studies
Moreover, this compound analogs have been studied for their supramolecular arrangement influenced by weak intermolecular interactions. These studies offer insights into how such compounds can form diverse supramolecular assemblies, contributing to the understanding of molecular interactions and the design of new materials (Samipillai et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-cyano-3-trimethylsilyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3Si/c1-12(2,3)17-11(16)15-8-7-13(9-14,10-15)18-19(4,5)6/h7-8,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWFGQURJWJHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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